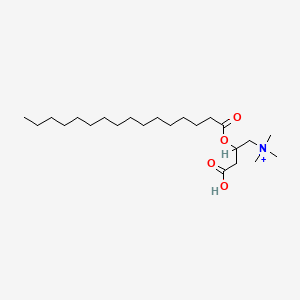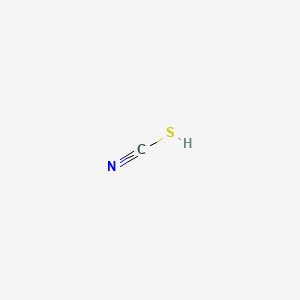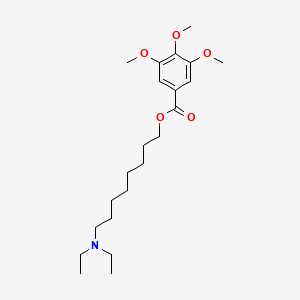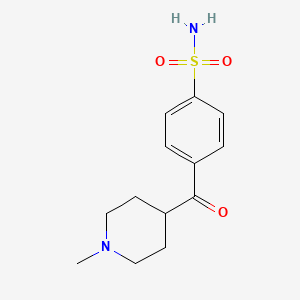
4-(1-methylpiperidine-4-carbonyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-methylpiperidine-4-carbonyl)benzenesulfonamide is a compound known for its inhibitory effects on carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
化学反応の分析
Types of Reactions
4-(1-methylpiperidine-4-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially modifying its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on enzymes like carbonic anhydrase, which is involved in many biological processes.
Medicine: Explored for its potential to regulate gastric acid secretion, making it a candidate for treating conditions like peptic ulcers.
作用機序
The primary mechanism of action of 4-(1-methylpiperidine-4-carbonyl)benzenesulfonamide involves the inhibition of carbonic anhydrase. This enzyme is crucial for the regulation of pH and fluid balance in various tissues. By inhibiting carbonic anhydrase, the compound can reduce the production of gastric acid, making it useful for treating conditions like peptic ulcers. The molecular targets include the active site of carbonic anhydrase, where the compound binds and prevents the enzyme from catalyzing its reaction .
類似化合物との比較
Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor used to treat glaucoma, epilepsy, and altitude sickness.
Methazolamide: Similar to acetazolamide but with a longer duration of action.
Dorzolamide: Used primarily in the treatment of glaucoma.
Uniqueness
4-(1-methylpiperidine-4-carbonyl)benzenesulfonamide is unique in its specific structure, which allows it to inhibit carbonic anhydrase more effectively in certain contexts, particularly in reducing gastric acid secretion. Unlike some other inhibitors, it does not affect other physiological processes like the contraction of the nictitating membrane or the hypotensive effect of acetylcholine .
特性
CAS番号 |
77999-07-6 |
|---|---|
分子式 |
C13H18N2O3S |
分子量 |
282.36 g/mol |
IUPAC名 |
4-(1-methylpiperidine-4-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C13H18N2O3S/c1-15-8-6-11(7-9-15)13(16)10-2-4-12(5-3-10)19(14,17)18/h2-5,11H,6-9H2,1H3,(H2,14,17,18) |
InChIキー |
RSDKEHFJCOBWPI-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N |
正規SMILES |
CN1CCC(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N |
同義語 |
4-(p-sulfamoylbenzoyl)-N-methyl-piperidine 4-SBMP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


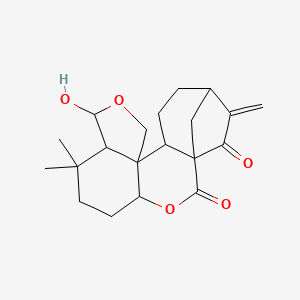
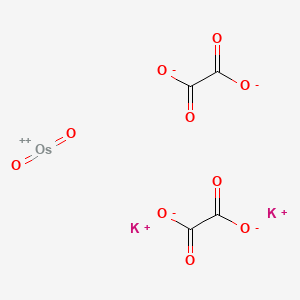
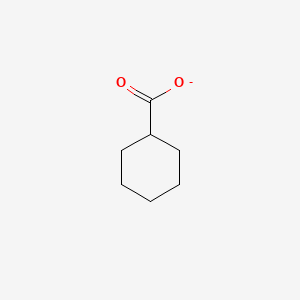

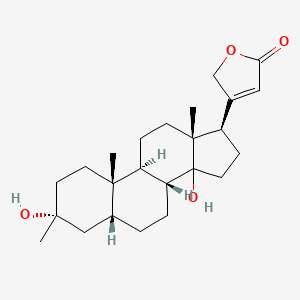
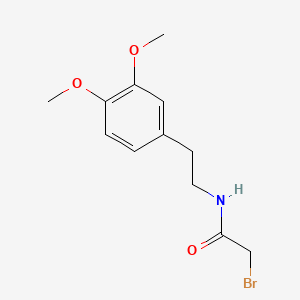
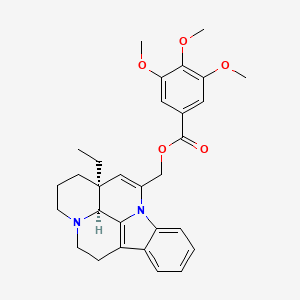
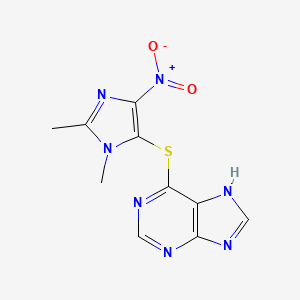
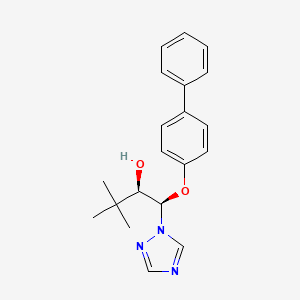
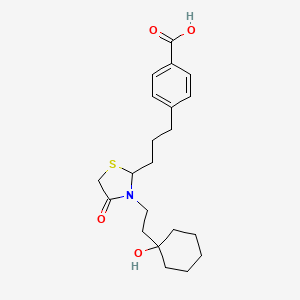
![(1R,2S,4R,5R,8R,9S,11S)-2-[[(3Ar,5R,7R,7aS)-7-methyl-3-methylidene-4,5,7,7a-tetrahydro-3aH-furo[2,3-c]pyran-5-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1212356.png)
